Antitumor agent-66

Antiproliferative Breast Cancer SAR

Antitumor agent-66 (Compound is a synthetic derivative of the natural α,β-unsaturated δ-lactone (-)-cleistenolide, characterized by the introduction of a 4-chlorobenzoate ester moiety at the C-7 position of the core scaffold. The compound, with CAS number 2456288-81-4 and molecular formula C18H17ClO8 (MW 396.78 g/mol), belongs to a class of antiproliferative agents studied for their potential in cancer research.

Molecular Formula C18H17ClO8
Molecular Weight 396.8 g/mol
Cat. No. B12402416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-66
Molecular FormulaC18H17ClO8
Molecular Weight396.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C
InChIInChI=1S/C18H17ClO8/c1-10(20)25-14-7-8-16(22)27-17(14)15(26-11(2)21)9-24-18(23)12-3-5-13(19)6-4-12/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1
InChIKeyUHLYVQDWOOOLQF-INMHGKMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-66: A 4-Chlorobenzoate (-)-Cleistenolide Derivative for Cancer Research Procurement


Antitumor agent-66 (Compound 4) is a synthetic derivative of the natural α,β-unsaturated δ-lactone (-)-cleistenolide, characterized by the introduction of a 4-chlorobenzoate ester moiety at the C-7 position of the core scaffold [1]. The compound, with CAS number 2456288-81-4 and molecular formula C18H17ClO8 (MW 396.78 g/mol), belongs to a class of antiproliferative agents studied for their potential in cancer research . Antitumor agent-66 has been evaluated across a panel of human cancer cell lines, including A549 (lung), HL-60 (leukemia), HeLa (cervical), Jurkat (T-cell leukemia), K562 (chronic myeloid leukemia), MCF7 (breast), MDA-MB-231 (breast), and Raji (Burkitt's lymphoma), as well as the normal MRC-5 fibroblast line, providing a broad profile of its in vitro activity [1].

Antitumor Agent-66: Why Generic Substitution with Other (-)-Cleistenolide Analogs Fails


Antitumor agent-66 is not functionally interchangeable with its parent compound, (-)-cleistenolide, or with closely related analogs such as Antitumor agent-65 (Compound 5), despite their shared core scaffold [1]. The defining structural difference in Antitumor agent-66 is the presence of a 4-chlorobenzoate ester at the C-7 position, which replaces the benzoate group found in (-)-cleistenolide and the p-nitrobenzoate group found in Antitumor agent-65 [2]. This specific modification yields a unique cell line selectivity profile and differential potency that is not predictable based on the core scaffold alone [1]. Substitution with an in-class analog, therefore, would result in a different pattern of antiproliferative activity, compromising the reproducibility and interpretability of experimental results, especially in studies focused on specific cancer types or mechanism-of-action investigations [1].

Antitumor Agent-66: Quantitative Evidence of Differential Antiproliferative Activity vs. (-)-Cleistenolide and Analogs


Antitumor Agent-66 Demonstrates Superior Potency in Breast Cancer Lines MCF7 and MDA-MB-231 Compared to Parent (-)-Cleistenolide

Antitumor agent-66 exhibits significantly enhanced antiproliferative activity against the breast adenocarcinoma cell line MCF7 and the triple-negative breast cancer cell line MDA-MB-231 when directly compared to the parent natural product, (-)-cleistenolide . The 4-chlorobenzoate modification yields an approximate 10-fold improvement in potency for MCF7 cells and a modest improvement for MDA-MB-231 cells .

Antiproliferative Breast Cancer SAR

Antitumor Agent-66 Exhibits a Distinct Cell Line Selectivity Profile with 15-fold Potency Window vs. Antitumor Agent-65 in MCF7 Cells

When compared head-to-head with its closest commercial analog, Antitumor agent-65 (Compound 5), Antitumor agent-66 shows a distinct and more desirable selectivity profile for breast cancer research [1]. Specifically, Antitumor agent-66 is 15-fold more potent against MCF7 breast cancer cells (IC50 2.64 μM vs. 39.74 μM) . While Antitumor agent-65 is more potent in HL-60 leukemia cells (IC50 1.11 μM vs. 32.56 μM), Antitumor agent-66 demonstrates superior activity in the majority of tested solid tumor lines, including HeLa (cervical), A549 (lung), and both breast cancer lines [1].

Cell Panel Selectivity Analog Comparison

Antitumor Agent-66 Maintains a Favorable Selectivity Index (Cancer vs. Normal Cells) Comparable to In-Class Compounds

A key differentiator for the (-)-cleistenolide scaffold is its low cytotoxicity against non-malignant cells. Antitumor agent-66 retains this class-level advantage, exhibiting an IC50 > 100 μM against normal human lung fibroblast MRC-5 cells, identical to both the parent (-)-cleistenolide and the analog Antitumor agent-65 . This results in a selectivity index (MRC-5 IC50 / Cancer Cell IC50) of >37.9 for MCF7 cells and >54.1 for MDA-MB-231 cells .

Selectivity Index Safety MRC-5

Structural Basis for Differentiation: 4-Chlorobenzoate Ester Confers Unique Physicochemical Properties

The replacement of the benzoate ester in (-)-cleistenolide (LogP 1.7) with a 4-chlorobenzoate ester in Antitumor agent-66 (LogP 2.3) results in a measurable increase in lipophilicity . This difference of +0.6 LogP units, while not quantified here in direct functional assays, is a well-established class-level inference for medicinal chemistry: increased lipophilicity can influence membrane permeability, cellular uptake, and intracellular distribution, which may contribute to the observed differences in cell line potency [1]. The 4-chloro substituent introduces a distinct electrostatic and steric profile compared to the unsubstituted phenyl of the parent and the p-nitro group of Antitumor agent-65 .

Physicochemical LogP SAR

Antitumor Agent-66: Recommended Research and Procurement Application Scenarios


Lead Compound for Structure-Activity Relationship (SAR) Studies in Breast Cancer

Antitumor agent-66 is optimally utilized as a lead compound or reference standard in medicinal chemistry campaigns aimed at developing novel antiproliferative agents for breast cancer. Its 9.9-fold increase in potency against MCF7 cells compared to (-)-cleistenolide, and its 15.1-fold advantage over Antitumor agent-65, makes it a superior starting point for further optimization and derivatization targeting hormone-responsive and triple-negative breast cancer [1]. Its well-defined structure and published synthesis provide a clear path for analog generation [1].

Reference Inhibitor for Comparative Cell Line Panel Screening

Due to its distinct selectivity profile across a panel of eight cancer cell lines, Antitumor agent-66 serves as a valuable reference compound for high-throughput screening and mechanism-of-action studies. Its differential activity—potent in solid tumors (MCF7, MDA-MB-231, HeLa, A549) but weaker in some leukemias (HL-60)—provides a benchmark for evaluating the cell-type specificity of new chemical entities within the δ-lactone class or related pathways [1]. Procurement of this compound ensures consistent, reproducible data generation for internal screening libraries .

Negative Control or Comparator for (-)-Cleistenolide Mechanism Studies

In experiments designed to elucidate the mechanism of action of (-)-cleistenolide or other δ-lactone natural products, Antitumor agent-66 can function as a critical comparator. Because it shares the same core scaffold but possesses a modified C-7 ester and a markedly different potency profile, researchers can use it to dissect which structural features are responsible for specific biological effects, such as cell cycle arrest or apoptosis induction [1].

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